molecular formula C22H24N2O2 B5544594 ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate

ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate

Cat. No. B5544594
M. Wt: 348.4 g/mol
InChI Key: DIOQNHMOQGKLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Research has demonstrated the synthesis of novel perianellated tetracyclic heteroaromatics using ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, highlighting the versatility of quinoline derivatives in constructing complex heterocyclic systems. This work contributes to the understanding of fused quinoline heterocycles and their potential applications in developing new materials and pharmaceuticals (Mekheimer et al., 2005).

Applications in Liquid Crystal Displays

  • Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized through a cyclization reaction, have been identified as potential dyes for liquid crystal displays due to their favorable orientation parameters. This finding suggests a route for the application of quinoline derivatives in the development of advanced display technologies (Bojinov & Grabchev, 2003).

Organic–Inorganic Photodiode Fabrication

  • Studies on 4H-pyrano[3,2-c]quinoline derivatives have shown their potential in fabricating organic–inorganic photodiodes. These compounds exhibit photovoltaic properties, indicating their use in electronic devices and renewable energy technologies (Zeyada et al., 2016).

Neuroprotective and Biological Activities

  • New 4H-pyrano[2,3-b]quinoline derivatives have been synthesized and evaluated for their biological activities, including acetylcholinesterase inhibition and neuroprotection against calcium overload and free radicals. These findings highlight the therapeutic potential of quinoline derivatives in neurological disorders (Marco-Contelles et al., 2006).

properties

IUPAC Name

ethyl 8-ethyl-4-(2-phenylethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-3-17-11-8-12-18-20(17)24-15-19(22(25)26-4-2)21(18)23-14-13-16-9-6-5-7-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOQNHMOQGKLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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